N-cyano-N-methylcyclopropanamine
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Overview
Description
N-cyano-N-methylcyclopropanamine is a versatile compound with the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group (–CN) and a methyl group (–CH3) attached to a cyclopropane ring, making it a valuable building block in organic synthesis .
Mechanism of Action
Target of Action
N-cyano-N-methylcyclopropanamine is a type of cyanoacetamide derivative . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N‐dimethylformamide followed by cycloalkylation with 1,2‐dibromoethane affords 2‐cyano‐2‐(1,3‐dithian‐2‐ylidene)‐N‐(6‐iodo‐2‐methyl‐4‐oxo‐quinazolin‐3(4H)‐yl)acetamide .
Biochemical Pathways
It is known that cyanoacetamide derivatives, in general, are involved in the synthesis of various organic heterocycles . These heterocycles may play roles in various biochemical pathways, depending on their specific structures and properties.
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The specific molecular and cellular effects of this compound would depend on its specific targets and the nature of its interactions with these targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-N-methylcyclopropanamine can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of electrophilic cyanide-transfer reagents has also become a versatile strategy for the cyanation of different nucleophiles, providing an efficient route for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
N-cyano-N-methylcyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
N-cyano-N-methylcyclopropanamine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyano-N-methylcyclopropanamine include:
Uniqueness
This compound is unique due to its combination of a cyano group and a cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds . This uniqueness makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
cyclopropyl(methyl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-7(4-6)5-2-3-5/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDBNQRPHYEKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C#N)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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